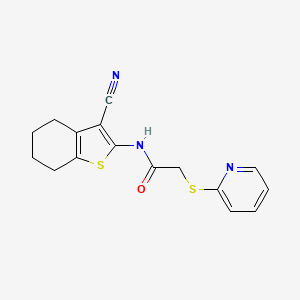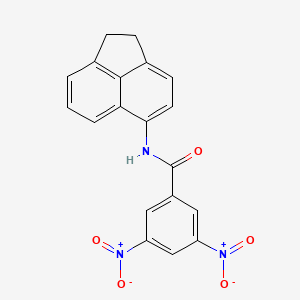
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound that features a benzothiophene core, a cyano group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is usually introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, often facilitated by a palladium catalyst in the presence of a base.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be explored for its potential as a drug candidate or as a probe in biochemical studies.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and pyridine moiety could play crucial roles in binding to molecular targets, while the benzothiophene core might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-3-ylsulfanyl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-4-ylsulfanyl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)propionamide
Uniqueness
What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide apart is its specific combination of functional groups and structural features. The presence of both a cyano group and a pyridine moiety, along with the benzothiophene core, provides a unique set of chemical properties that can be exploited in various applications. This combination is not commonly found in other similar compounds, making it a distinctive molecule for research and development.
Properties
Molecular Formula |
C16H15N3OS2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H15N3OS2/c17-9-12-11-5-1-2-6-13(11)22-16(12)19-14(20)10-21-15-7-3-4-8-18-15/h3-4,7-8H,1-2,5-6,10H2,(H,19,20) |
InChI Key |
IXOZJVPCVJWUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=CC=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-2-oxo-2-[(2Z)-2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B11535856.png)

![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
![4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}](/img/structure/B11535906.png)
![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)
![2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11535927.png)
